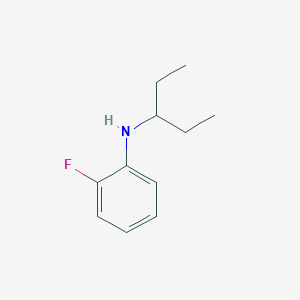

2-fluoro-N-(pentan-3-yl)aniline

CAS No.:

Cat. No.: VC20398723

Molecular Formula: C11H16FN

Molecular Weight: 181.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16FN |

|---|---|

| Molecular Weight | 181.25 g/mol |

| IUPAC Name | 2-fluoro-N-pentan-3-ylaniline |

| Standard InChI | InChI=1S/C11H16FN/c1-3-9(4-2)13-11-8-6-5-7-10(11)12/h5-9,13H,3-4H2,1-2H3 |

| Standard InChI Key | ACRZEPCAFBUIKC-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC)NC1=CC=CC=C1F |

Introduction

2-Fluoro-N-(pentan-3-yl)aniline is an organic compound belonging to the class of substituted anilines. It features a fluorine atom at the 2-position of the aniline ring and a pentan-3-yl group attached to the nitrogen atom. This unique structural configuration enhances its chemical properties and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis .

Synthesis Methods

The synthesis of 2-fluoro-N-(pentan-3-yl)aniline typically involves nucleophilic substitution reactions. Common solvents used include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which facilitate nucleophilic attack. Industrial-scale production may employ continuous flow synthesis methods for efficiency and scalability.

Common Reagents and Conditions

-

Reagents: Various nucleophiles for substitution reactions.

-

Solvents: DMF, DMSO.

-

Conditions: Careful control of temperature and solvent to optimize yield and purity.

Biological Activity and Applications

Research indicates that 2-fluoro-N-(pentan-3-yl)aniline may exhibit significant biological activity, including potential antimicrobial and anticancer properties. Its unique structure allows effective interaction with biological targets, such as enzymes and receptors, potentially modulating their activities.

Potential Applications

| Field | Potential Applications |

|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer therapies |

| Organic Synthesis | Intermediate for complex organic compounds |

| Pharmacology | Drug design and development |

Interaction Studies

Interaction studies focus on the compound's binding affinity towards specific biological targets. The fluorine atom enhances its ability to form stable complexes with biomolecules, which is crucial for understanding its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism involves conformational changes upon binding that affect enzyme activity or receptor signaling pathways. The fluorine atom's presence may enhance interactions with enzymes or receptors, influencing their activity and providing insights into drug design.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-fluoro-N-(pentan-3-yl)aniline, each differing in substituents. For example, 2-fluoroaniline lacks the pentan-3-yl group, while N-(pentan-3-yl)aniline lacks the fluorine atom, both affecting reactivity and biological activity.

Comparison Table

| Compound Name | Key Differences |

|---|---|

| 2-Fluoroaniline | Lacks pentan-3-yl group |

| N-(pentan-3-yl)aniline | Lacks fluorine atom |

| 2-Fluoro-5-methyl-N-(pentan-3-yl)aniline | Contains methyl group at 5-position |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume